7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidine-6-thione
Description
7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidine-6-thione (CAS: 56926-26-2) is a bicyclic heterocyclic compound featuring a fused pyrazino-pyrimidine scaffold. Key structural attributes include:
- Core structure: Octahydro-6H-pyrazino[1,2-c]pyrimidine, a saturated bicyclic system with nitrogen atoms at positions 1, 4, 6, and 6.
- Substituents:
- Ethyl group at position 5.
- Methyl group at position 2.
- Functional group: Thione (-C=S) at position 6.
Properties
CAS No. |
56925-97-4 |
|---|---|
Molecular Formula |
C10H19N3S |
Molecular Weight |
213.35 g/mol |
IUPAC Name |
7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidine-6-thione |
InChI |
InChI=1S/C10H19N3S/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3 |
InChI Key |
IRTOBNVJOYFVME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2CN(CCN2C1=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 2-methyl-1,3-dicarbonyl compounds, followed by cyclization with thiourea under acidic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the thione group, yielding a corresponding amine.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
7-Ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-ethyl-2-methylhexahydro-1H-pyrazino[1,2-c]pyrimidine-6(2H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, microbial growth, or cancer cell proliferation, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
7,9-Dimethylimidazo[1,2-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-5(6H)-thione
- Core structure: Imidazo-pyrido-thieno-pyrimidine, a tricyclic system with fused imidazole, pyridine, thiophene, and pyrimidine rings.
- Substituents : Methyl groups at positions 7 and 7.
- Functional group : Thione (-C=S) at position 5.
- Synthesis involves carbon disulfide, a reagent shared with thione-containing heterocycles (e.g., the target compound), suggesting analogous reactivity .
Oxythioquinox (6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one)
- Core structure: Quinoxaline fused with a dithiolo ring.
- Substituents : Methyl group at position 6.
- Functional groups : Thione (-C=S) and ketone (-C=O).
- Key differences: Quinoxaline core is electron-deficient, favoring charge-transfer interactions. Dual sulfur atoms in the dithiolo ring may enhance redox activity, contrasting with the target compound’s single thione group .
7-Ethylhexahydro-1H-pyrazino[1,2-c]pyrimidin-6(2H)-one
- Core structure: Hexahydro-1H-pyrazino[1,2-c]pyrimidine (partially saturated).
- Substituents : Ethyl group at position 7.
- Functional group : Ketone (-C=O) at position 6.
- Key differences :
7-Ethyl-6-oxooctahydro-2H-pyrazino[1,2-c]pyrimidine-2-carboximidamide
- Core structure: Octahydro-2H-pyrazino[1,2-c]pyrimidine.
- Substituents : Ethyl group at position 7, carboximidamide at position 2.
- Functional groups : Oxo (-C=O) and carboximidamide (-C(NH2)=NH).
- Oxo group at position 6 diminishes sulfur-related reactivity compared to the thione analog .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : The target compound and its analogs (e.g., ’s tricyclic thione) share synthetic strategies involving sulfurization (e.g., carbon disulfide) .
- Functional Group Impact : Thione analogs exhibit greater nucleophilicity compared to ketones, favoring reactions with electrophiles (e.g., alkylation) .
- Biological Potential: While direct data is lacking, structural parallels to pesticidal agents () suggest possible bioactivity in agrochemical or pharmaceutical contexts .
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